molecular formula C9H14O3 B3050067 2-Hydroxycyclohexyl prop-2-enoate CAS No. 23451-03-8

2-Hydroxycyclohexyl prop-2-enoate

Cat. No.: B3050067
CAS No.: 23451-03-8
M. Wt: 170.21 g/mol
InChI Key: IVDYCSFRQCNQRY-UHFFFAOYSA-N
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Description

2-Hydroxycyclohexyl prop-2-enoate is an organic compound with a unique structure that combines a cyclohexane ring with a hydroxy group and a prop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxycyclohexyl prop-2-enoate typically involves the esterification of 2-hydroxycyclohexanol with acrylic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the esterification reaction. Additionally, the removal of water formed during the reaction can be achieved through azeotropic distillation.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxycyclohexyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: SOCl2 in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-Oxocyclohexyl prop-2-enoate.

    Reduction: 2-Hydroxycyclohexyl propanol.

    Substitution: 2-Chlorocyclohexyl prop-2-enoate.

Scientific Research Applications

2-Hydroxycyclohexyl prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: The compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.

Mechanism of Action

The mechanism of action of 2-Hydroxycyclohexyl prop-2-enoate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond to release the corresponding alcohol and acid. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl acrylate: Similar in structure but with an ethyl group instead of a cyclohexyl group.

    2-Hydroxypropyl methacrylate: Contains a methacrylate group instead of a prop-2-enoate group.

    Cyclohexyl acrylate: Lacks the hydroxy group present in 2-Hydroxycyclohexyl prop-2-enoate.

Uniqueness

This compound is unique due to the presence of both a hydroxy group and a cyclohexyl ring, which impart distinct chemical and physical properties

Properties

IUPAC Name

(2-hydroxycyclohexyl) prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2,7-8,10H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDYCSFRQCNQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1CCCCC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623341
Record name 2-Hydroxycyclohexyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23451-03-8
Record name 2-Hydroxycyclohexyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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